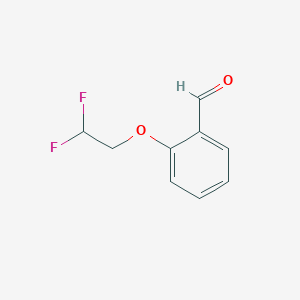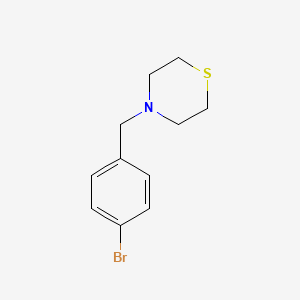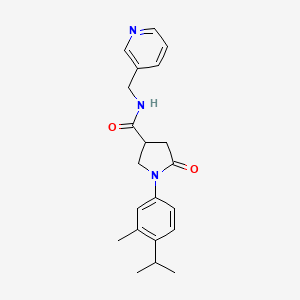![molecular formula C15H17NO5S B2470659 methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate CAS No. 1396865-74-9](/img/structure/B2470659.png)
methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate is an organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a dimethylfuran moiety
Aplicaciones Científicas De Investigación
Methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate typically involves a multi-step process:
Formation of the Dimethylfuran Moiety: The dimethylfuran component can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Sulfamoylation: The dimethylfuran moiety is then reacted with a sulfamoyl chloride derivative in the presence of a base to form the sulfamoyl intermediate.
Esterification: The final step involves the esterification of the sulfamoyl intermediate with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and automated systems would be essential to ensure consistent product quality and minimize production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester and sulfamoyl groups can be reduced under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of alcohols and amines from the ester and sulfamoyl groups.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Mecanismo De Acción
The mechanism by which methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with target proteins, while the aromatic and furan moieties can engage in π-π interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[(2,5-dimethylfuran-3-yl)methylideneamino]benzoate: Contains an imine group instead of a sulfamoyl group.
Methyl 4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)benzoate: A closely related compound with slight structural variations.
Uniqueness
Methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 4-[(2,5-dimethylfuran-3-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-10-8-13(11(2)21-10)9-16-22(18,19)14-6-4-12(5-7-14)15(17)20-3/h4-8,16H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDADHLCUNRDBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2470579.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)

![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2470592.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate](/img/structure/B2470593.png)
![N-[3-(6-Chloropyridazin-3-yl)phenyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2470594.png)

![1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2470597.png)
![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B2470598.png)
![Tricyclo[3.2.1.0(2,4)]octan-6-OL](/img/structure/B2470599.png)
